molecular formula C19H19N5O3 B252365 N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No. B252365
M. Wt: 365.4 g/mol
InChI Key: OYCUEFOJUKTHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. EKI-785 has been studied extensively for its potential as an anti-cancer agent.

Mechanism of Action

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR and its downstream signaling pathways. EGFR activation leads to the activation of several downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting EGFR activity, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide can block these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to enhance the efficacy of other anti-cancer agents. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could potentially limit the blood supply to tumors, leading to their regression. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have dose-dependent toxicity in some cell lines, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the effects of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence, could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, including the coupling of 6-methylpyridine-3-carboxylic acid with 3-aminopropylamine, followed by the condensation of the resulting intermediate with 4-aminoquinazoline-2(1H)-one. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been reported in several scientific publications.

Scientific Research Applications

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been studied for its potential as a radio-sensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-12-7-8-13(11-22-12)17(25)20-9-4-10-21-19(27)16-23-15-6-3-2-5-14(15)18(26)24-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,25)(H,21,27)(H,23,24,26)

InChI Key

OYCUEFOJUKTHBP-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.